molecular formula C22H23N3O3 B2858812 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941883-46-1

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2858812
CAS No.: 941883-46-1
M. Wt: 377.444
InChI Key: MJDCIEJQUFWYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone core substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 2-methoxybenzyl group. This compound’s unique structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,4-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone core. This intermediate is then reacted with 2-methoxybenzylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s structure suggests it may inhibit certain enzymes or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-hydroxybenzyl)acetamide
  • 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of the methoxy group on the benzyl moiety. This structural feature may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-8-9-18(16(2)12-15)19-10-11-22(27)25(24-19)14-21(26)23-13-17-6-4-5-7-20(17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCIEJQUFWYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.